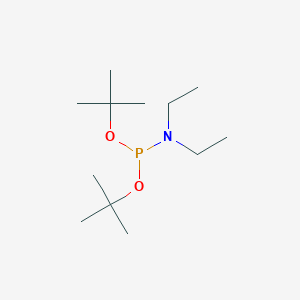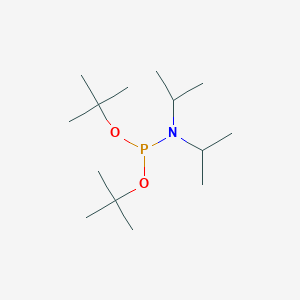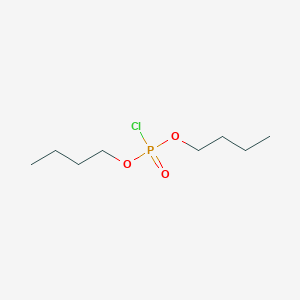
N,N'-Ethylenebis(iodoacetamide)
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of N,N'-Ethylenebis(iodoacetamide) contributes to its ability to interact with tubulin. Its bifunctional nature allows it to form cross-links between sulfhydryl groups within the tubulin molecule or between tubulin monomers, affecting tubulin polymerization and microtubule assembly. The specific interactions and cross-linking capabilities of N,N'-Ethylenebis(iodoacetamide) with tubulin provide insights into the native conformation of tubulin and its assembly into microtubules.
Chemical Reactions and Properties
N,N'-Ethylenebis(iodoacetamide) reacts with the sulfhydryl groups of tubulin, serving as a probe for these reactive sites. Studies have shown that it can induce the formation of an intrachain cross-link within the beta-tubulin subunit, illustrating its utility in exploring the structural and functional roles of tubulin's sulfhydryl groups. This cross-linking can inhibit tubulin polymerization, offering a method to study the assembly dynamics of microtubules and the effects of various compounds on microtubule stability.
Physical Properties Analysis
The physical properties of N,N'-Ethylenebis(iodoacetamide), such as its solubility and reactivity, make it a valuable tool in biochemistry for studying protein structures. Its ability to selectively alkylate sulfhydryl groups under specific conditions allows researchers to manipulate and study proteins like tubulin in a controlled manner, facilitating detailed analyses of protein functions and interactions.
Chemical Properties Analysis
The chemical properties of N,N'-Ethylenebis(iodoacetamide), including its reactivity with sulfhydryl groups and its bifunctional alkylating nature, enable the detailed examination of protein structures, particularly tubulin. By forming cross-links between cysteine residues, it provides insights into the conformational changes and interactions essential for microtubule assembly and stability. This has implications for understanding the molecular basis of microtubule-associated processes and the mechanism of action of microtubule-targeting drugs.
For more details on these topics, the following references offer in-depth insights and findings:
Wissenschaftliche Forschungsanwendungen
Cancer Research
- Field : Cancer Research .
- Application : “N,N’-Ethylenebis(iodoacetamide)” is used in the study of anticancer drugs. For instance, it was used in a study to understand the binding of the anticancer drug KXO1 (tirbanibulin) to the colchicine-binding site of tubulin .
- Method : The method involved cell-based experiments that revealed KXO1 induces tubulin depolymerization and G2/M phase cell cycle arrest at low nanomolar concentrations, similar to colchicine . An N,N’-ethylenebis(iodoacetamide) competition assay was used to disclose that KXO1 binds to the colchicine-binding site on tubulin .
- Results : The results showed that KXO1 binds reversibly to purified tubulin, induces a totally reversible cellular effect (G2/M cell cycle arrest), and possesses no cellular toxicity 5 days after drug washout . This explains KXO1’s low toxicity .
Biochemistry
- Field : Biochemistry .
- Application : “N,N’-Ethylenebis(iodoacetamide)” is used in the study of protein interactions. For instance, it was used in a study to understand the interactions of the tau-tubulin-vinblastine complex with colchicine .
Chemical Synthesis
- Field : Chemical Synthesis .
- Application : “N,N’-Ethylenebis(iodoacetamide)” is a synthetic compound with versatile applications in chemical processes, including synthesis . It serves as a valuable reagent, catalyzing various reactions .
Purification
- Field : Purification .
- Application : “N,N’-Ethylenebis(iodoacetamide)” is used in purification processes .
Analytical Techniques
Safety And Hazards
Eigenschaften
IUPAC Name |
2-iodo-N-[2-[(2-iodoacetyl)amino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10I2N2O2/c7-3-5(11)9-1-2-10-6(12)4-8/h1-4H2,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFPCLMBTQOMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CI)NC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10I2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222812 | |
| Record name | N,N'-Ethylenebis(iodoacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Ethylenebis(iodoacetamide) | |
CAS RN |
7250-43-3 | |
| Record name | N,N′-1,2-Ethanediylbis[2-iodoacetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Ethylenebis(iodoacetamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Ethylene-bis(iodoacetamide) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Ethylenebis(iodoacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)
![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)

![6-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B43675.png)
![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)